3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride
Description
Crystallographic Data
While crystallographic data for the hydrochloride salt are not explicitly reported in the literature, the base compound 3-(hydroxymethyl)-1-methylpiperazin-2-one has been structurally characterized. X-ray diffraction studies of related piperazinone derivatives (e.g., ) reveal:
- Ring conformation : Chair conformation in the piperazin-2-one core, with the ketone oxygen (O1) and N-methyl group in equatorial positions.
- Bond lengths : C=O bond length of ~1.22 Å (typical for lactams) and C-N bonds of ~1.45 Å in the ring.
For the hydrochloride salt, the protonation of the secondary amine nitrogen likely induces minor conformational changes, though no experimental data are available.
Stereochemical Features
- Chirality : The hydroxymethyl group at position 3 introduces a chiral center. However, the compound is typically reported as a racemic mixture unless synthesized enantioselectively.
- Hydrogen bonding : In the crystalline state, intermolecular O–H⋯O and C–H⋯O interactions stabilize the lattice, as observed in analogous structures.
Protonation State Analysis in Hydrochloride Salt Formation
Basicity of Nitrogen Centers
The piperazin-2-one scaffold contains two nitrogen atoms:
Protonation Site
In the hydrochloride salt, N4 is protonated, forming a quaternary ammonium center. This is supported by:
Experimental Validation
- ¹H NMR : In related compounds, protonation shifts the N-H signal downfield (δ ~3.0–4.0 ppm).
- IR spectroscopy : Stretching frequencies for N⁺-H (~2500–3000 cm⁻¹) and Cl⁻ (~600 cm⁻¹) confirm salt formation.
Table 1 : Comparative pKa values for piperazine derivatives
| Compound | pKa (Secondary Amine) |
|---|---|
| Piperazine | 9.73 |
| 1-Methylpiperazine | 9.14 |
| 3-(Hydroxymethyl)-1-methylpiperazin-2-one | ~8.5 (estimated) |
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8-3-2-7-5(4-9)6(8)10;/h5,7,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQFAUNRLOQFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Cyclization Strategies for Piperazin-2-one Core Formation
The piperazin-2-one scaffold is typically constructed via cyclization of N-substituted ethylenediamine derivatives. A prevalent approach involves reacting 1-methyl-1,2-diamine intermediates with carbonyl sources such as phosgene equivalents or ketoesters. For example, treatment of N-methyl-N-(2-aminoethyl)glycine with triphosgene in dichloromethane at −10°C yields the piperazin-2-one ring with >85% efficiency. Microwave-assisted cyclization in dimethylacetamide (DMAc) at 150°C for 20 minutes has been shown to reduce reaction times by 70% compared to conventional heating.
Table 1: Cyclization Conditions and Outcomes
| Precursor | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N-Methyl-N-(2-aminoethyl)glycine | Triphosgene | CH₂Cl₂ | −10°C | 87 |
| Ethyl 2-(methylamino)acetate | NH₃/MeOH | Methanol | Reflux | 72 |
| 1-Methyl-1,2-diaminoethane | COCl₂ | THF | 0°C | 81 |
Hydroxymethyl Group Introduction via Controlled Reduction
The 3-hydroxymethyl moiety is introduced through selective reduction of ketone or nitrile precursors. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in toluene at −78°C effectively reduces 3-cyanopiperazin-2-one intermediates to the corresponding hydroxymethyl derivatives while preserving ring integrity. This method avoids the excessive reactivity of lithium aluminum hydride, maintaining enantiomeric excess >98% when chiral starting materials are used.
Critical Parameters:
Methylation and Protecting Group Strategies
Regioselective N-Methylation Techniques
Position-selective methylation at the piperazine N1 position is achieved through:
- Eschweiler-Clarke Reaction: Treatment with formaldehyde and formic acid under reflux (110°C, 8 hr) provides 92% N-methylation but requires subsequent ketone protection.
- Methyl Iodide Alkylation: Phase-transfer conditions using NaOH (50% aq.) and tetrabutylammonium bromide in CH₂Cl₂ yield 89% methylation with <3% quaternary salt formation.
Table 2: Methylation Efficiency Across Methods
| Method | Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Eschweiler-Clarke | HCOOH | H₂O | 8 | 92 |
| CH₃I Alkylation | NaOH (50%) | CH₂Cl₂ | 4 | 89 |
| Trimethylphosphate | K₂CO₃ | DMF | 12 | 78 |
Hydrochloride Salt Formation and Crystallization
Conversion to the hydrochloride salt is optimized using hydrogen chloride gas bubbled through an ethyl acetate solution of the free base at 0°C. Seeding with pre-formed salt crystals (1% w/w) induces rapid crystallization, yielding 95% pure product with residual solvent <500 ppm. Alternative approaches include:
- Solvent-Antisolvent: Addition of MTBE to HCl-containing ethanol solutions
- Spray Drying: For amorphous salt forms requiring enhanced bioavailability
Characterization Data:
Industrial-Scale Production Innovations
Continuous Flow Synthesis
Modern pilot plants employ tubular reactors for:
- Cyclization at 180°C/15 bar with residence time 8 min
- In-line FTIR monitoring of reduction completeness
- Membrane-based salt formation achieving 98% yield at 50 kg/batch scale
Cost Analysis:
- Raw material costs reduced 40% vs batch processing
- Energy consumption lowered 65% through heat integration
Analytical Method Development
Purity Assessment Protocols
- HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, LOD 0.05%
- Chiral SFC: AD-H column, CO₂/EtOH modifier, ee >99.5% verification
- Elemental Analysis: Theoretical C 43.98%, H 7.37%, N 15.41%, Cl 19.43%
Comparative Evaluation of Synthetic Pathways
| Metric | Batch Cyclization | Flow Chemistry |
|---|---|---|
| Cycle Time | 18 hr | 2.5 hr |
| API Purity | 98.5% | 99.2% |
| Cost/kg | $1,240 | $890 |
| Environmental Factor | 68 | 23 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of 3-(Carboxymethyl)-1-methylpiperazin-2-one.
Reduction: Reduction of the compound can lead to the formation of 3-(Hydroxymethyl)-1-methylpiperazine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(Carboxymethyl)-1-methylpiperazin-2-one
Reduction: 3-(Hydroxymethyl)-1-methylpiperazine
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The piperazine moiety, which includes 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride, plays a crucial role in the design of biologically active compounds. Its structural characteristics contribute to improved pharmacokinetic properties such as solubility and bioavailability, making it a valuable scaffold in drug development.
Anticancer Activity
Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds containing piperazine structures have been shown to inhibit various receptor tyrosine kinases (RTKs), which are vital in cancer cell proliferation and survival. Specifically, studies have highlighted the effectiveness of such compounds against kinases like VEGFR and PDGFR, which are implicated in tumor growth and angiogenesis .
Neuropharmacology
This compound has potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may lead to the development of novel treatments for psychiatric disorders such as depression and anxiety.
Serotonin Receptor Modulation
The compound's ability to modulate serotonin receptors could be leveraged in creating antidepressants or anxiolytics with improved efficacy and fewer side effects compared to existing medications .
Antimicrobial Properties
Emerging studies have explored the antimicrobial activity of piperazine derivatives, including this compound. The compound has shown promise against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can serve as a precursor for synthesizing more complex piperazine derivatives with enhanced biological activity.
Synthetic Pathways
Several synthetic routes have been documented, highlighting the versatility of piperazine chemistry. For example, modifications at different positions of the piperazine ring can lead to derivatives with tailored pharmacological profiles .
Clinical Trials
There have been clinical investigations into piperazine-containing compounds focusing on their therapeutic efficacy in treating specific diseases, including cancers and neurological disorders. These studies often assess the safety profiles and pharmacodynamics of the compounds in human subjects.
Research Findings
A notable study demonstrated that a derivative of this compound exhibited significant inhibition of tumor growth in preclinical models, underscoring its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazinone Derivatives
Piperazinone derivatives differ primarily in their substituents, which influence physicochemical and pharmacological properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Estimated based on analogous compounds.
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl group in the target compound increases hydrophilicity compared to aromatic (e.g., 3-chlorophenyl ) or alkyl (e.g., hydroxyethyl ) substituents. This enhances aqueous solubility, critical for bioavailability.
- Reactivity : The hydroxymethyl group offers a site for further functionalization (e.g., esterification), unlike inert substituents like methyl or halogens .
Pharmacological Implications
- Binding Interactions : The hydroxymethyl group may engage in hydrogen bonding with biological targets, contrasting with halogenated derivatives (e.g., 3-chlorophenyl ) that rely on hydrophobic interactions.
- Salt Forms : Hydrochloride salts are common in pharmaceuticals (e.g., trazodone impurities and ofloxacin derivatives ) to improve solubility. The target compound’s hydrochloride form aligns with this trend.
Biological Activity
3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by a hydroxymethyl group at the 3-position and a methyl group at the 1-position of the piperazine ring, is part of a broader class of compounds that exhibit diverse pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Similar to other piperazine derivatives, this compound may influence serotoninergic systems, potentially affecting mood and cognitive functions.
- Kinase Inhibition : Piperazine derivatives have been shown to inhibit various receptor tyrosine kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Molecular Weight | 114.15 g/mol |
| Log P (octanol-water) | -0.28 |
| BBB Permeability | No |
| CYP Inhibition | No |
These parameters indicate that the compound may have limited central nervous system penetration due to its inability to cross the blood-brain barrier effectively.
Antidepressant Effects
Research indicates that compounds structurally related to this compound may exhibit antidepressant properties by modulating serotonin receptors. For instance, similar piperazine derivatives have been documented to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission in brain regions associated with depression .
Anticancer Properties
The compound has potential anticancer applications as well. Studies on piperazine derivatives have shown that they can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .
Case Studies
- Case Study on Antidepressant Activity :
- Case Study on Kinase Inhibition :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of piperazine precursors. For example, reacting 1-methylpiperazine with hydroxymethylating agents (e.g., formaldehyde derivatives) under acidic conditions, followed by HCl salt formation. Optimization includes adjusting reaction temperature (40–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of reagents to improve yield (≥70%) . Advanced purification via recrystallization or column chromatography ensures >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl and methyl groups).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 179.1) .
- Elemental Analysis : Confirm Cl⁻ content (theoretical ~19.8%) to validate hydrochloride stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Stability studies show ≤5% decomposition after 12 months when protected from light and moisture. Use desiccants in storage vials and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed, and what are common impurities?
- Methodological Answer : Impurities arise from incomplete reactions or byproducts (e.g., unreacted 1-methylpiperazine or over-hydroxymethylated derivatives). Analytical workflows include:
-
HPLC with UV detection (λ = 254 nm) and reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, CAS 13078-15-4) .
-
LC-MS/MS for structural elucidation of trace impurities (<0.1%).
Common Impurities CAS Number Detection Method 1-Methylpiperazine 109-01-3 GC-MS, derivatized with TFAA 3-(Hydroxymethyl)-1-methylpiperazine Not Available HPLC (retention time: 6.2 min)
Q. What experimental strategies resolve contradictory data in pharmacological studies (e.g., receptor binding vs. functional assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cofactors). Strategies:
- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand binding vs. cAMP modulation) .
- Orthogonal validation : Use SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How can researchers design experiments to study metabolic pathways in vitro?
- Methodological Answer :
- Hepatocyte incubations : Use primary human hepatocytes (1 µM compound, 4 hrs) with LC-MS/MS to detect phase I/II metabolites (e.g., glucuronide conjugates).
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .
Q. What methodologies optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to identify optimal parameters .
- In situ monitoring : Use FTIR or Raman spectroscopy to track hydroxymethylation progress and terminate reactions at ~90% conversion .
Q. How are spectral inconsistencies (e.g., NMR shifts) resolved during structural confirmation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
